![molecular formula C14H10O3S B2670637 6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one CAS No. 903857-50-1](/img/structure/B2670637.png)
6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one is a complex organic compound featuring a benzo[b]furan core with hydroxy, methyl, and thienylmethylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves the condensation of 6-hydroxy-4-methyl-3-benzofuranone with 2-thiophenecarboxaldehyde. This reaction is often catalyzed by a base such as piperidine or pyridine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction proceeds via a Knoevenagel condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery and recycling, as well as the use of green chemistry principles, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The thienylmethylene moiety can be reduced to a thienylethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts under mild pressure.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like AlCl3 or FeCl3.
Major Products
Oxidation: Formation of 6-oxo-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one.
Reduction: Formation of 6-hydroxy-4-methyl-2-(2-thienylethyl)benzo[b]furan-3-one.
Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.
Scientific Research Applications
6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of organic electronic materials due to its conjugated system, which may exhibit interesting electronic properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one in biological systems involves its interaction with various molecular targets. The hydroxy and thienylmethylene groups can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to intercalate into DNA may also contribute to its anticancer properties by disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methyl-2-(2-furylmethylene)benzo[b]furan-3-one: Similar structure but with a furan ring instead of a thiophene ring.
6-Hydroxy-4-methyl-2-(2-pyridylmethylene)benzo[b]furan-3-one: Contains a pyridine ring, which may alter its electronic properties and biological activity.
Uniqueness
6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c1-8-5-9(15)6-11-13(8)14(16)12(17-11)7-10-3-2-4-18-10/h2-7,15H,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNSVCCALSYRDO-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CS3)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CS3)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2670557.png)
![2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol](/img/structure/B2670558.png)
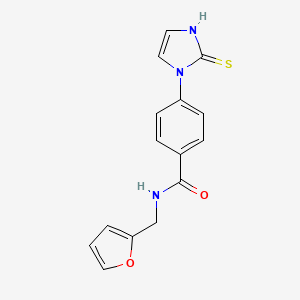
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)
![3-Methyl-5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2670562.png)

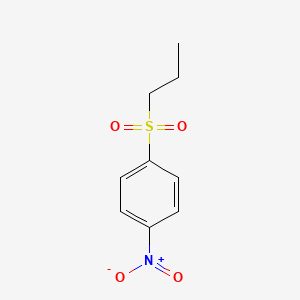
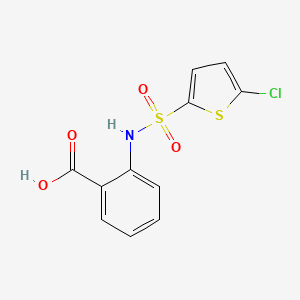
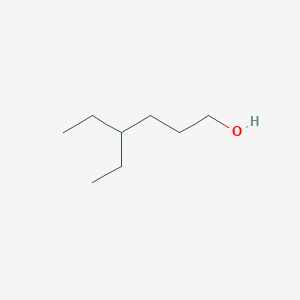
![2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2670571.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)
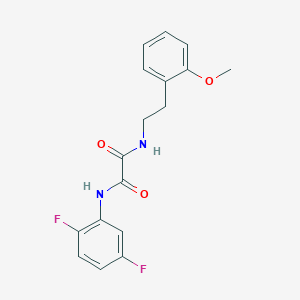
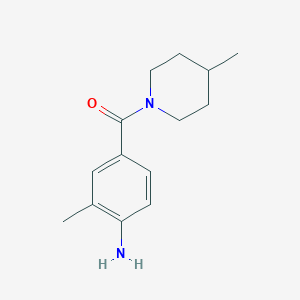
![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)
